molecular formula C20H21N3O4S B2591737 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1903688-98-1

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2591737
CAS No.: 1903688-98-1
M. Wt: 399.47
InChI Key: UPDJGHDEACZVGZ-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a multifaceted compound with unique structural characteristics This compound is noteworthy due to its complex organic makeup, which involves a thieno[3,2-d]pyrimidine moiety linked to a pyran structure via a carboxamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, a series of carefully controlled chemical reactions are required:

  • Formation of the Thieno[3,2-d]pyrimidine Core: : This typically involves the cyclization of appropriate precursors under specific conditions that foster the formation of the thieno[3,2-d]pyrimidine ring system.

  • Linkage to Pyran Structure: : The ethyl linkage is introduced using an ethylating agent under conditions that promote nucleophilic substitution.

  • Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would necessitate the scale-up of these laboratory procedures, ensuring stringent control over reaction parameters such as temperature, pressure, and reactant purity. Catalysts and optimized solvents would be employed to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo several types of reactions, including:

  • Oxidation and Reduction: : Potential changes in the oxidation state of the compound, particularly in the thieno[3,2-d]pyrimidine ring.

  • Nucleophilic Substitution: : Reactions where nucleophiles attack electrophilic carbon atoms within the molecule.

  • Condensation Reactions: : Possible in the presence of appropriate condensing agents, leading to the formation of more complex structures.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or chromic acid, used under acidic conditions.

  • Reducing Agents: : Like lithium aluminum hydride, employed under inert atmospheres to prevent side reactions.

  • Nucleophiles: : Including amines and alcohols, under controlled pH and temperature conditions.

Major Products Formed

Depending on the specific reagents and conditions used, the reactions can yield a variety of products, such as:

  • Derivatives with modified thieno[3,2-d]pyrimidine rings.

  • Substituted pyran rings with different functional groups.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has a wide range of applications across multiple disciplines:

  • Chemistry: : As an intermediate in the synthesis of other complex organic molecules.

  • Biology: : Investigated for its potential role as a biochemical probe.

  • Medicine: : Explored for therapeutic applications, including as an enzyme inhibitor or receptor modulator.

  • Industry: : Used in the formulation of advanced materials with specific physical properties.

Mechanism of Action

The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its effects can be multifaceted:

  • Molecular Targets: : The compound may target specific proteins or nucleic acids, influencing their structure and function.

  • Pathways Involved: : It might interact with cellular pathways, such as those involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide: : A closely related compound without the thieno ring.

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyltetrahydro-2H-pyran-4-carboxamide: : Differing by the presence of a methyl group instead of a phenyl group.

Uniqueness

  • Thieno[3,2-d]pyrimidine Ring: : Distinguishes it from many other compounds due to its distinct chemical reactivity and potential biological activity.

  • Pyran Structure: : Adds a layer of complexity and versatility in its applications.

By exploring these facets, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide stands out as a compound of significant scientific interest, with diverse applications and intriguing chemical properties.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-17-16-15(6-13-28-16)22-19(26)23(17)10-9-21-18(25)20(7-11-27-12-8-20)14-4-2-1-3-5-14/h1-6,13H,7-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDJGHDEACZVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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